molecular formula C6H10N2O3 B12861443 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one

5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one

Cat. No.: B12861443
M. Wt: 158.16 g/mol
InChI Key: HJAFHEHFUBCVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of β-keto esters with hydroxylamine to form isoxazole rings. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    4,5-Dihydroisoxazole: A reduced form of isoxazole with different chemical properties.

    3,5-Dimethylisoxazole: A substituted isoxazole with unique biological activities.

Uniqueness

5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5-(aminomethyl)-4-(2-hydroxyethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C6H10N2O3/c7-3-5-4(1-2-9)6(10)8-11-5/h9H,1-3,7H2,(H,8,10)

InChI Key

HJAFHEHFUBCVMX-UHFFFAOYSA-N

Canonical SMILES

C(CO)C1=C(ONC1=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.